3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,2-c][1,2,4]triazine core with methanesulfonyl and diphenyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,8-diphenyl-1H-pyrazolo[3,2-c][1,2,4]triazine with methanesulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant cytotoxic activity against tumor cell lines.
Uniqueness
3-Methanesulfonyl-4,8-diphenyl-1H,4H-pyrazolo[3,2-c][1,2,4]triazine stands out due to its unique combination of methanesulfonyl and diphenyl substituents, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-methylsulfonyl-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H16N4O2S/c1-25(23,24)18-16(14-10-6-3-7-11-14)22-17(20-21-18)15(12-19-22)13-8-4-2-5-9-13/h2-12,16,20H,1H3 |
InChI Key |
FWCGLUWWODTFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NNC2=C(C=NN2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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